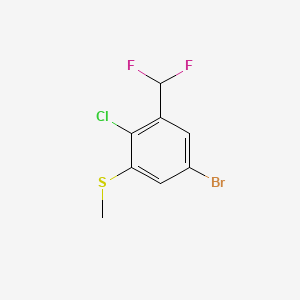![molecular formula C18H22N4O4 B13492785 5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)
5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-amino-2,2-dimethylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole core, a piperidinyl group, and an amino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-amino-2,2-dimethylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of an isoindole derivative with a piperidinyl compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(3-amino-2,2-dimethylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, dimethylformamide.
Catalysts: Triethylamine, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
5-[(3-amino-2,2-dimethylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(3-amino-2,2-dimethylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anticancer activity.
Lenalidomide: Another thalidomide derivative with potent immunomodulatory effects.
Uniqueness
What sets 5-[(3-amino-2,2-dimethylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique structural features, which may confer distinct biological activities and therapeutic potential compared to its analogs.
Properties
Molecular Formula |
C18H22N4O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[(3-amino-2,2-dimethylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O4/c1-18(2,8-19)9-20-10-3-4-11-12(7-10)17(26)22(16(11)25)13-5-6-14(23)21-15(13)24/h3-4,7,13,20H,5-6,8-9,19H2,1-2H3,(H,21,23,24) |
InChI Key |
SIFIFGHDZTXFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


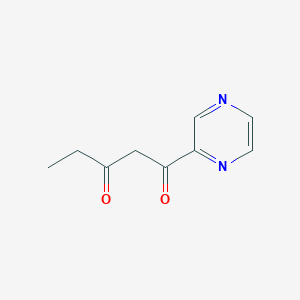
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
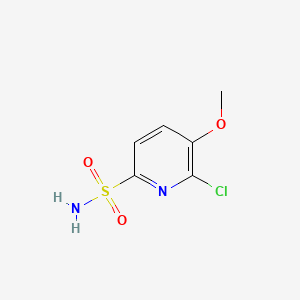
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
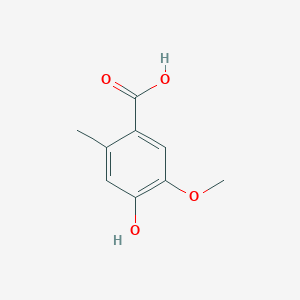
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
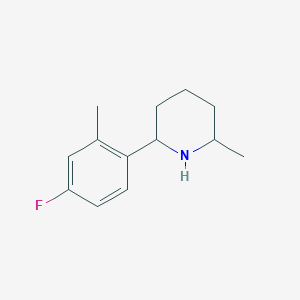
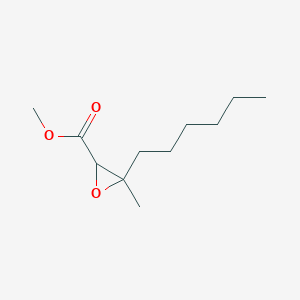

![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)

